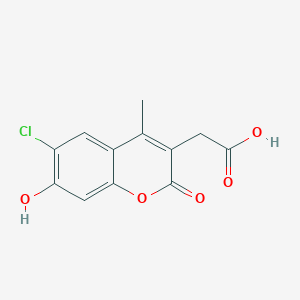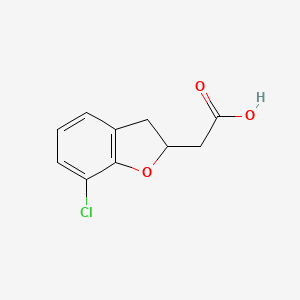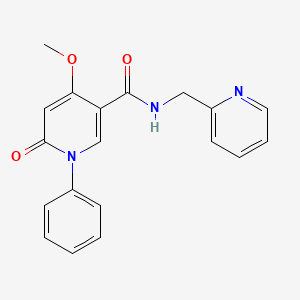
3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to exhibit cytotoxic effects on cancer cells, induce apoptosis in cancer cells, and protect neurons from damage caused by neurotoxic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high purity and yield. This makes it easier to obtain and work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which may require special handling procedures.
Future Directions
There are several future directions that can be explored with 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. One area of research that holds promise is the development of novel anticancer drugs based on this compound. Another area of research that can be explored is the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has shown promise in various fields of scientific research. Its potential applications in cancer research and neuroscience make it a compound worth exploring further. However, its potential toxicity and the need for further research into its mechanism of action highlight the importance of careful handling and continued investigation into its properties.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of o-tolyl isothiocyanate with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. This method has been reported to have a high yield and purity of the compound.
Scientific Research Applications
3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Another area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has the potential to act as a neuroprotective agent, protecting neurons from damage caused by various neurotoxic agents.
properties
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-15(11)17-20-21-18(25-17)19-16(22)12-8-13(23-2)10-14(9-12)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMUQBBBLYRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2723034.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)


